Phylloseptin-L2 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

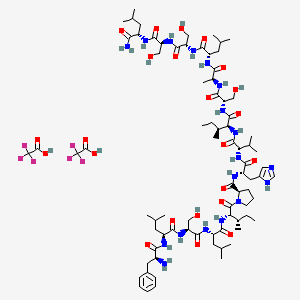

Phylloseptin-L2 Trifluoroacetate is a bioactive peptide originally isolated from the skin secretions of the Lemur leaf frog (Hylomantis lemur). This compound has garnered attention due to its potent insulin-releasing activity, which has shown promise as a potential antidiabetic agent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phylloseptin-L2 Trifluoroacetate can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), along with protecting groups to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the SPPS process to achieve high yields and purity. This may include the use of automated peptide synthesizers and large-scale reactors. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Phylloseptin-L2 Trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under controlled conditions to oxidize specific functional groups in the peptide.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce certain functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with altered biological activities.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a valuable tool in peptide chemistry research, aiding in the development of new synthetic methods and the study of peptide structure-activity relationships.

Biology: Its insulin-releasing activity makes it a subject of interest in endocrinology and metabolic research, particularly in the context of diabetes treatment.

Medicine: As an antidiabetic agent, Phylloseptin-L2 Trifluoroacetate is being explored for its therapeutic potential in managing blood glucose levels and improving glucose tolerance.

Industry: The compound's antimicrobial properties are being investigated for potential use in developing new antimicrobial agents and coatings.

Wirkmechanismus

Phylloseptin-L2 Trifluoroacetate exerts its effects primarily through its interaction with insulin receptors, leading to the release of insulin from pancreatic beta cells. The molecular targets involved include the insulin receptor and downstream signaling pathways that regulate glucose metabolism.

Vergleich Mit ähnlichen Verbindungen

Bombesin

Caerulein

Deltorphin

Dermorphin

Pseudin

Sauvagine

Xenin

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Phylloseptin-L2 trifluoroacetate is a synthetic peptide derived from the skin secretions of frogs belonging to the Phyllomedusinae family. This peptide has garnered attention for its significant biological activities, particularly in antimicrobial and antidiabetic properties. This article provides a detailed overview of the biological activity of Phylloseptin-L2, supported by research findings, data tables, and case studies.

1. Overview of Phylloseptin-L2

Phylloseptin-L2 is part of a broader class of antimicrobial peptides (AMPs) known for their ability to disrupt microbial membranes. The primary structure of Phylloseptin-L2 is identified as FLSLIPHVISALSSL-NH₂, which contributes to its biological functions. The peptide exhibits a range of activities, including antimicrobial effects against various pathogens and the stimulation of insulin release.

Phylloseptin-L2 demonstrates potent antimicrobial activity through its interaction with bacterial membranes. The mechanism involves the disruption of membrane integrity, leading to cell lysis. Research indicates that modifications to the peptide structure can enhance its efficacy against resistant strains.

2.2 Efficacy Against Pathogens

The antimicrobial efficacy of Phylloseptin-L2 has been tested against several pathogens, including:

- Staphylococcus aureus : Effective at low concentrations.

- Methicillin-resistant Staphylococcus aureus (MRSA) : Significant inhibition observed.

- Candida albicans : Demonstrated antifungal properties.

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for various pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 8 |

| Methicillin-resistant S. aureus | 8 |

| Candida albicans | 8 |

| Escherichia coli | 128 |

3.1 Insulin Release Stimulation

Phylloseptin-L2 has shown promising results in stimulating insulin release from pancreatic beta cells. In vitro studies using the BRIN-BD11 beta cell line revealed that at a concentration of 3 µM, Phylloseptin-L2 increased insulin secretion by 134% compared to basal levels (P < 0.01) .

3.2 In Vivo Studies

In vivo studies involving mouse models demonstrated that administration of Phylloseptin-L2 significantly improved glucose tolerance following an intraperitoneal glucose injection (18 mmol/kg body weight). A dose of 50 nmol/kg body weight resulted in a statistically significant increase in total insulin release (P < 0.05) .

4. Cytotoxicity and Selectivity

While evaluating the therapeutic potential of Phylloseptin-L2, it is crucial to assess its cytotoxicity against normal cells. Studies indicate that at concentrations effective for antimicrobial and antidiabetic activities, Phylloseptin-L2 does not induce significant cytotoxicity in normal human cell lines.

5. Case Studies and Research Findings

Several studies have investigated the biological activity of Phylloseptin-L2 and its analogs:

- A study focused on modifying phylloseptins to enhance their antimicrobial properties found that specific amino acid substitutions could improve selectivity and reduce cytotoxicity .

- Another investigation highlighted the anti-proliferative effects against human cancer cell lines, suggesting potential applications in cancer therapy .

6. Conclusion

This compound exhibits notable biological activities, particularly as an antimicrobial agent and a stimulant for insulin release. Its potential applications span from treating infections caused by resistant bacteria to managing Type 2 diabetes. Ongoing research into structural modifications may further enhance its efficacy and safety profile.

Eigenschaften

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C76H126N18O19.2C2HF3O2/c1-16-43(13)60(75(112)90-54(33-95)69(106)81-45(15)63(100)83-50(27-39(5)6)65(102)88-57(36-98)72(109)89-55(34-96)70(107)82-49(62(78)99)26-38(3)4)92-74(111)59(42(11)12)91-68(105)53(31-47-32-79-37-80-47)86-73(110)58-24-21-25-94(58)76(113)61(44(14)17-2)93-67(104)52(29-41(9)10)85-71(108)56(35-97)87-66(103)51(28-40(7)8)84-64(101)48(77)30-46-22-19-18-20-23-46;2*3-2(4,5)1(6)7/h18-20,22-23,32,37-45,48-61,95-98H,16-17,21,24-31,33-36,77H2,1-15H3,(H2,78,99)(H,79,80)(H,81,106)(H,82,107)(H,83,100)(H,84,101)(H,85,108)(H,86,110)(H,87,103)(H,88,102)(H,89,109)(H,90,112)(H,91,105)(H,92,111)(H,93,104);2*(H,6,7)/t43-,44-,45-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLMGWSDZIIAGJ-NQLRIAPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H128F6N18O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1824.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.